4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the target cells .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Similar compounds have been studied for their sensitivity to environmental factors .
Biochemical Analysis
Biochemical Properties
4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong cytotoxic activity against cancerous cell lines, such as PC-3, without affecting healthy cell lines like HEK293 . The interaction of this compound with specific enzymes and proteins can lead to the inhibition of cell proliferation and induction of apoptosis. Additionally, this compound’s pH sensitivity and polymerizable groups enable it to participate in various biochemical processes, including pH sensing and electrochemical polymerization .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its strong cytotoxic activity against cancerous cell lines suggests that it can induce apoptosis and inhibit cell proliferation . Furthermore, the compound’s ability to interact with specific proteins and enzymes can lead to alterations in cell signaling pathways, ultimately affecting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s unique structure allows it to bind to specific enzymes and proteins, leading to the inhibition of cell proliferation and induction of apoptosis . Additionally, the compound’s pH sensitivity and polymerizable groups enable it to participate in various biochemical processes, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound’s cytotoxic activity remains significant over time, with minimal degradation observed
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits strong cytotoxic activity at specific dosages, with minimal toxic or adverse effects observed at higher doses . It is essential to determine the optimal dosage for therapeutic applications to minimize potential side effects and maximize the compound’s efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique structure allows it to participate in biochemical reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s unique structure and targeting signals direct it to specific compartments or organelles within the cell . Post-translational modifications may also influence the compound’s localization and activity, further affecting its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the van Leusen reaction, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzoyl group with the oxazole and oxadiazole rings under specific reaction conditions, such as the use of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound with altered electronic properties.
Reduced Derivatives: Compounds with a benzyl group instead of a benzoyl group.
Substituted Derivatives: Compounds with different substituents on the oxazole and oxadiazole rings.
Scientific Research Applications
4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
- 4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one
- 2-[(4-chlorobenzoyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Uniqueness
4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of a benzoyl group, an oxazole ring, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4/c24-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)17(25)21-19-23-22-18(26-19)15-10-11-20-27-15/h1-11H,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWJKLGAVLNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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